molecular formula C₃₂H₄₁N₅O₅ B135771 5'α(S)-仲丁基-12'-羟基-2'-异丙基麦角固醇-3',6',18-三酮 CAS No. 20315-46-2

5'α(S)-仲丁基-12'-羟基-2'-异丙基麦角固醇-3',6',18-三酮

货号 B135771
CAS 编号: 20315-46-2
分子量: 575.7 g/mol
InChI 键: YYWXOXLDOMRDHW-CZMPXICPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

科学研究应用

Neurotransmitter Activity

Beta-Ergocryptine, like other ergot alkaloids, has a significant effect on the central nervous system of mammals due to its structural similarity to neurotransmitters . This makes it a subject of interest in neuroscientific research.

Dopamine Agonist Activity

Bromination of ergocryptine in the 2-position (2-bromo-ergocryptine) strongly increases dopamine agonist activity . This property is utilized in the treatment of certain neurological disorders.

Treatment of Hyperprolactinaemia

2-Bromo-ergocryptine, a semisynthetic derivative of ergocryptine, is used for the treatment of hyperprolactinaemia . Hyperprolactinaemia is a condition characterized by higher than normal levels of the hormone prolactin in the blood.

Treatment of Parkinsonism

Bromocriptine (2-bromo-ergocryptine) is used as a component in the treatment of Parkinsonism . Parkinsonism is a neurological syndrome characterized by tremor, bradykinesia, rigidity, and postural instability.

Treatment of Prolactinoma

Bromocriptine, or the extensively substituted dihydrolysergic acid amide, cabergoline, is used in the treatment of prolactinoma . Prolactinoma is a benign adenoma of the pituitary gland.

Mycotoxin Analysis

Beta-Ergocryptine is one of the ergot alkaloids that can be determined in cereal-based food and feed by LC-MS/MS . This is important for food safety as ergot alkaloids are considered mycotoxins due to the severe toxic effects of ergot-contaminated grains on human and animal health .

作用机制

Beta-Ergocryptine, also known as 5’alpha(S)-sec-Butyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione, is a natural ergot alkaloid . It has a complex mechanism of action that involves interaction with multiple targets, biochemical pathways, and environmental factors.

Target of Action

The primary targets of beta-Ergocryptine are yet to be fully identified. It is known that ergot alkaloids, the class of compounds to which beta-ergocryptine belongs, have significant effects on the central nervous system of mammals due to their structural similarity to neurotransmitters .

Mode of Action

The exact mode of action of beta-Ergocryptine is not fully understood. It is believed to interact with its targets in a way that mimics the action of certain neurotransmitters. This interaction leads to changes in the activity of the targets, which can have various downstream effects .

Biochemical Pathways

Beta-Ergocryptine is involved in several biochemical pathways. The biosynthetic pathways to ergocryptine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .

Pharmacokinetics

As an ergot alkaloid, it is likely to have complex pharmacokinetics that can be influenced by various factors, including the route of administration, the presence of other drugs, and individual patient characteristics .

Result of Action

The molecular and cellular effects of beta-Ergocryptine’s action are diverse and depend on the specific targets and pathways involved. Given its structural similarity to neurotransmitters, it can have significant effects on neuronal activity and can influence various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of beta-Ergocryptine. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. Additionally, individual patient characteristics, such as age, sex, and health status, can also influence its effects .

安全和危害

This involves studying the compound’s toxicity, potential health effects, environmental impact, and precautions for handling and storage .

属性

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20+,24+,25-,27-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWXOXLDOMRDHW-SDMXVIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045602
Record name beta-Ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione

CAS RN

20315-46-2
Record name β-Ergocryptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20315-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Ergocryptine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'α(S)-sec-butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ERGOCRYPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZAY944SI4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione
Reactant of Route 2
5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione
Reactant of Route 3
5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione
Reactant of Route 4
Reactant of Route 4
5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione
Reactant of Route 5
5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione
Reactant of Route 6
5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione

Q & A

Q1: How does beta-Ergocryptine interact with the body and what are the downstream effects?

A1: Beta-Ergocryptine, a component of dihydroergotoxine, primarily interacts with the central nervous system, specifically targeting monoaminergic neurotransmitter systems. [] While its exact mechanism of action remains under investigation, research suggests that it may compensate for both hyperactivity and deficits within the adrenergic, serotonergic, and dopaminergic systems. [] This modulation of neurotransmitter activity is thought to contribute to its potential cognitive-enhancing effects observed in animal models and some human studies. [] Notably, dihydroergocornine, another component of dihydroergotoxine, has been shown to enhance the primary antibody response in mice, suggesting potential immunomodulatory effects of ergot alkaloids. []

Q2: What is the structural characterization of beta-Ergocryptine?

A2: Beta-Ergocryptine, also known as 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione, is an ergot alkaloid. Unfortunately, the provided research excerpts do not contain specific details regarding its molecular formula, weight, or spectroscopic data.

Q3: How can I determine the levels of beta-Ergocryptine in food products?

A3: A sensitive method for quantifying beta-Ergocryptine in food, especially cereal products, involves a multi-step process. [] It starts with extracting the compound from the food matrix, followed by purification using a modified Extrelut method. [] The purified extract is then analyzed using high-pressure liquid chromatography (HPLC) to identify and quantify beta-Ergocryptine. [] Confirmation of the findings can be achieved through thin-layer chromatography (TLC) and gas chromatography/mass spectrometry (GC/MS). []

Q4: What are the limitations of existing research on beta-Ergocryptine's therapeutic potential for age-related cognitive decline?

A5: Despite its long history of clinical use, the precise role of beta-Ergocryptine, as part of dihydroergotoxine, in managing age-related cognitive decline remains unclear. [] Although some studies have reported positive effects on cognitive function, these findings are subject to debate due to inconsistencies in study design, including variations in patient populations and cognitive assessments used. [] Additionally, comparisons with newer centrally acting agents are limited. [] Further research with standardized methodologies and head-to-head comparisons is crucial to ascertain the true clinical relevance of beta-Ergocryptine for cognitive decline.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。